Dilithium tetrachlorocuprate

Description

Properties

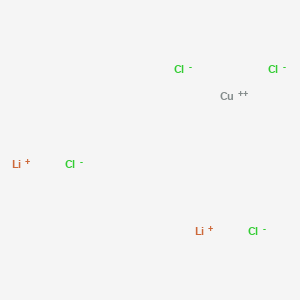

Molecular Formula |

Cl4CuLi2 |

|---|---|

Molecular Weight |

219.3 g/mol |

IUPAC Name |

copper;dilithium;tetrachloride |

InChI |

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |

InChI Key |

HCJWWBBBSCXJMS-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Dilithium Tetrachlorocuprate: A Technical Guide to its History, Properties, and Synthetic Applications

Abstract

Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) has carved a significant niche in synthetic organic chemistry as a versatile and efficient reagent. This technical guide provides a comprehensive overview of its history, from its emergence as a key catalyst in cross-coupling reactions to its current applications. The document details its physicochemical properties, including spectroscopic and magnetic characteristics of the active tetrachlorocuprate(II) ion. Detailed experimental protocols for its in-situ preparation and its application in seminal transformations, such as Grignard reagent cross-coupling, epoxide ring-opening, and nucleoside halogenation, are presented. The underlying mechanisms of these reactions are illustrated through logical workflow diagrams. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those engaged in synthetic methodology and drug discovery.

Introduction and Historical Context

The advent of organocuprates revolutionized carbon-carbon bond formation in organic synthesis. While the exact first synthesis of dilithium tetrachlorocuprate is not readily found in seminal literature, its popularization as a catalyst is often attributed to the work of M. Tamura and J. K. Kochi in the early 1970s. Their 1971 publication on the coupling of Grignard reagents with organic halides highlighted the catalytic activity of salts like this compound, offering a more efficient alternative to stoichiometric organocuprate reagents.[1] This discovery was a pivotal moment, establishing Li₂CuCl₄ as a go-to reagent for a variety of coupling reactions, a role it continues to play to this day. Its utility has since expanded to other important transformations, solidifying its place in the synthetic chemist's toolkit.[1][2]

Physicochemical and Spectroscopic Properties

This compound is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), appearing as a brown-colored homogeneous solution.[3] The anhydrous solid form is not typically isolated, and as such, comprehensive crystallographic data for solid Li₂CuCl₄ is not available in the current literature.[4][5] The chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Li₂CuCl₄ | [4][5] |

| Molecular Weight | 219.24 g/mol | |

| CAS Number | 15489-27-7 | |

| Appearance | Brown solution in THF | [3] |

| Common Solvent | Tetrahydrofuran (THF) | [3] |

| Crystal Structure | Not determined for the solid state | [4][5] |

Magnetic Properties

Spectroscopic Data

The spectroscopic properties of this compound are dominated by the [CuCl₄]²⁻ anion.

Table 2: Spectroscopic Data for the Tetrachlorocuprate(II) Anion

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| UV-Vis (in THF) | The UV-Vis spectrum of the [CuCl₄]²⁻ ion typically shows absorption bands in the UV and visible regions. Specific λmax and molar absorptivity (ε) values for Li₂CuCl₄ in THF are not well-documented, but related compounds show absorptions. The color of the solution is indicative of d-d transitions. | [8][9][10] |

| EPR | As a Cu(II) complex, Li₂CuCl₄ is EPR active. The spectrum is expected to be characteristic of a d⁹ system, showing anisotropic g-values (g∥ > g⊥ > 2.0023) and hyperfine coupling to the copper nucleus (I = 3/2). Specific g-values and hyperfine coupling constants for Li₂CuCl₄ in THF are not readily available in the literature, but studies on similar tetrachlorocuprate complexes provide representative data. | [11][12][13][14][15] |

Key Synthetic Applications and Experimental Protocols

In-situ Preparation of this compound Solution

Protocol:

-

To a 250 mL single-necked round-bottom flask, add lithium chloride (LiCl, 2 equivalents) and copper(II) chloride (CuCl₂, 1 equivalent).

-

Dry the salts under vacuum at 250 °C for approximately 2.5 hours.

-

After cooling the flask to room temperature, add dry tetrahydrofuran (THF) to achieve a 1 M concentration.

-

Stir the mixture for about 4 hours until a homogeneous brown-colored solution is formed.[3]

Catalytic Cross-Coupling of Grignard Reagents with Alkyl Halides

This compound is a highly effective catalyst for the cross-coupling of Grignard reagents with primary and secondary alkyl halides, as well as tosylates.[1][2][16]

Experimental Protocol Example: A general procedure involves the addition of a catalytic amount of a 0.1 M solution of Li₂CuCl₄ in THF to the alkyl halide, followed by the slow addition of the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C), and then allowing the reaction to warm to room temperature. The reaction is subsequently quenched with an aqueous solution of ammonium (B1175870) chloride.

Regioselective Ring-Opening of Epoxides

Li₂CuCl₄ is used stoichiometrically for the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via an Sₙ2 mechanism, with the chloride ion attacking the less sterically hindered carbon of the epoxide.[3][17][18][19]

Experimental Protocol Example:

-

To a stirred solution of the epoxide (1 equivalent) in dry THF under a nitrogen atmosphere at room temperature, add a solution of Li₂CuCl₄ in dry THF (1 M, 1 equivalent).

-

Stir the reaction for the appropriate time (monitored by TLC).

-

Quench the reaction with a phosphate (B84403) buffer (pH=7.0).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Halogenation of Pyrimidine (B1678525) Nucleosides

This compound can be employed for the halogenation of pyrimidine nucleosides, which are important intermediates in the synthesis of antiviral and anticancer agents. The mechanism is believed to involve an electrophilic substitution on the pyrimidine ring.[20]

Role in Drug Development

The synthetic transformations enabled by this compound are of significant interest to the pharmaceutical industry. The ability to form carbon-carbon bonds efficiently and to introduce functional groups like chlorohydrins provides access to complex molecular architectures that are often the basis for new therapeutic agents. The chlorohydrin products, for instance, are versatile intermediates that can be further elaborated to a wide range of biologically active molecules.[3]

Conclusion

Since its emergence as a practical catalyst for cross-coupling reactions, this compound has proven to be a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of preparation and high efficacy in key transformations, including C-C bond formation and the synthesis of functionalized intermediates, underscore its continued importance. While a detailed characterization of its solid-state structure and specific spectroscopic parameters in its commonly used solvent remains an area for further investigation, its practical utility is well-established. This guide provides a foundational understanding of its history, properties, and applications, aiming to facilitate its effective use in modern synthetic and medicinal chemistry research.

References

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. ijrar.org [ijrar.org]

- 4. This compound | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper;dilithium;tetrachloride | Cl4CuLi2 | CID 193501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Impact of Supramolecular Forces on the Magnetic and Optical Properties of Bis(2-amino-6-bromopyridinium) Tetrachloridocuprate (C5H6BrN2)2[CuCl4] [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Situ Generation of Dilithium Tetrachlorocuprate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the theory, preparation, and application of in-situ generated dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) in organic synthesis.

Dilithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and efficient catalyst, particularly valuable in carbon-carbon bond formation and functional group transformations. Its ability to be generated in-situ from readily available and inexpensive precursors, lithium chloride (LiCl) and copper(II) chloride (CuCl₂), makes it an attractive choice in various synthetic applications. This guide provides a comprehensive overview of the in-situ preparation of Li₂CuCl₄ and its primary uses in organic chemistry, with a focus on detailed experimental protocols and quantitative data.

Core Concepts and In-Situ Generation

This compound belongs to the family of Gilman-type reagents and is typically used in catalytic amounts. The in-situ preparation involves the reaction of two equivalents of lithium chloride with one equivalent of copper(II) chloride in an appropriate solvent, most commonly tetrahydrofuran (B95107) (THF).[1] The resulting homogeneous brown solution of Li₂CuCl₄ can be directly used in subsequent reactions without the need for isolation of the catalyst.[1]

The formation of the cuprate (B13416276) is a straightforward salt metathesis reaction. The lithium ions coordinate with the chloride ions, which in turn are coordinated to the copper center, forming the tetrachlorocuprate complex.

Experimental Protocols

In-Situ Preparation of a 0.1 M Solution of Li₂CuCl₄ in THF

This protocol is adapted from a procedure described by Sakhare (2018).[1]

Materials:

-

Lithium chloride (LiCl), anhydrous

-

Copper(II) chloride (CuCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Vacuum line

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).

-

Heat the flask to 250 °C under vacuum for approximately 2.5 hours to ensure all moisture is removed.

-

Allow the flask to cool to room temperature under an inert atmosphere (nitrogen or argon).

-

Add anhydrous THF to the flask to achieve a final concentration of 0.1 M with respect to Li₂CuCl₄.

-

Stir the mixture at room temperature for approximately 4 hours until a homogeneous brown solution is formed.[1] This solution of in-situ generated Li₂CuCl₄ is now ready for use.

Application in Epoxide Ring-Opening

In-situ generated Li₂CuCl₄ is an effective reagent for the regioselective ring-opening of epoxides to form chlorohydrins.[1]

General Procedure:

-

To a stirred solution of the epoxide (1 equivalent) in dry THF under an inert atmosphere, add the freshly prepared 0.1 M solution of Li₂CuCl₄ in THF (1 equivalent).

-

Stir the reaction mixture at room temperature for the time specified for the particular substrate.

-

Upon completion, quench the reaction with a phosphate (B84403) buffer (pH 7.0).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[1]

Quantitative Data for Epoxide Ring-Opening:

| Entry | Epoxide Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Styrene Oxide | 2-Chloro-1-phenylethanol | 3 | 92 |

| 2 | Cyclohexene Oxide | trans-2-Chlorocyclohexanol | 2.5 | 90 |

| 3 | Propylene Oxide | 1-Chloro-2-propanol | 3.5 | 88 |

Note: The yields are indicative and may vary based on the specific reaction conditions and substrate purity.

Application in Cross-Coupling Reactions

Li₂CuCl₄ catalyzes the cross-coupling of Grignard reagents with a variety of electrophiles, including alkyl halides and tosylates, to form new carbon-carbon bonds.

General Procedure for Cross-Coupling:

-

To a stirred solution of the alkyl halide or tosylate (1 equivalent) in dry THF under an inert atmosphere, add the in-situ prepared solution of Li₂CuCl₄ (typically 1-5 mol%).

-

Cool the mixture to the appropriate temperature (e.g., 0 °C to -20 °C).

-

Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Cross-Coupling Reactions:

| Entry | Grignard Reagent | Electrophile | Product | Yield (%) |

| 1 | n-Butylmagnesium Bromide | 1-Bromooctane | Dodecane | 95 |

| 2 | Phenylmagnesium Bromide | 1-Bromobutane | n-Butylbenzene | 85 |

| 3 | Isopropylmagnesium Chloride | 1-Iododecane | 2-Methylundecane | 90 |

| 4 | Cyclohexylmagnesium Bromide | Ethyl tosylate | Ethylcyclohexane | 88 |

Note: The yields are indicative and may vary based on the specific reaction conditions, catalyst loading, and substrate purity.

Reaction Mechanism in Cross-Coupling

The catalytic cycle for the Li₂CuCl₄-catalyzed cross-coupling of a Grignard reagent (R-MgX) with an organic halide (R'-X) is believed to proceed through a series of steps analogous to other transition metal-catalyzed cross-coupling reactions.

-

Transmetalation: The Grignard reagent transfers its organic group to the copper center of the catalyst, displacing a chloride ion and forming an organocopper intermediate.

-

Oxidative Addition: The organic halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The two organic groups on the copper center couple and are eliminated as the final product, regenerating the active catalyst for the next cycle.

Conclusion

The in-situ generation of this compound offers a practical, cost-effective, and efficient method for catalyzing important organic transformations. The straightforward preparation from readily available starting materials, coupled with its high catalytic activity in epoxide ring-opening and cross-coupling reactions, makes it a valuable tool for synthetic chemists. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to effectively utilize this versatile catalyst in their work.

References

Crystal Structure of Dilithium Tetrachlorocuprate (Li₂CuCl₄) Remains Elusive

Despite its utility as a reagent in organic chemistry, a comprehensive analysis of the crystal structure of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is not publicly available. Extensive searches of scientific literature and crystallographic databases have yielded no specific data on its lattice parameters, space group, or atomic coordinates. This absence of foundational crystallographic information prevents a detailed technical guide on its solid-state structure.

Dilithium tetrachlorocuprate is recognized for its role in various chemical transformations, but its structural characterization in the solid state appears to be an unaddressed area in the scientific literature. Typically, the determination of a crystal structure involves a series of established experimental protocols, beginning with the synthesis of high-quality single crystals.

Standard Experimental Workflow for Crystal Structure Analysis

The logical workflow for the analysis of a crystalline compound like this compound would involve the following key stages:

-

Crystal Synthesis and Growth: The initial and often most challenging step is the growth of single crystals of sufficient size and quality. This could be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For a hygroscopic compound like Li₂CuCl₄, these procedures would need to be conducted under anhydrous conditions.

-

Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal would then be mounted on a diffractometer. In this technique, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

-

Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. Following this, the phases of the diffracted X-rays are determined, leading to an initial electron density map. This map allows for the identification of the positions of the individual atoms.

-

Structure Refinement: The initial structural model is then refined to best fit the experimental data. This iterative process adjusts atomic positions, thermal displacement parameters, and other crystallographic parameters until the calculated diffraction pattern closely matches the observed pattern. The quality of the final structure is assessed using various statistical metrics.

The visualization of this standard experimental workflow is presented below:

Due to the lack of available data for this compound, it is not possible to present a table of its crystallographic parameters or delve into the specifics of its molecular geometry and intermolecular interactions. The scientific community awaits a formal study to elucidate the crystal structure of this widely used chemical reagent. Such a study would provide valuable insights into its solid-state properties and could potentially inform its reactivity and applications.

An In-depth Technical Guide to the Spectroscopic Properties of Lithium Tetrachlorocuprate(II) (Li₂CuCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of lithium tetrachlorocuprate(II) (Li₂CuCl₄). Due to the limited availability of direct experimental data for Li₂CuCl₄, this guide focuses on the well-characterized spectroscopic features of the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, which dictates the core spectroscopic behavior of the compound. This document summarizes key quantitative data from Raman, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of analogous compounds are provided to facilitate further research. Visual diagrams of the crystal structure and electronic transitions are included to aid in the conceptual understanding of the material's properties.

Introduction

Lithium tetrachlorocuprate(II), Li₂CuCl₄, is an inorganic compound belonging to the family of alkali metal tetrachlorocuprates. The spectroscopic and magnetic properties of this class of materials are dominated by the d⁹ electronic configuration of the central copper(II) ion and the geometry of the [CuCl₄]²⁻ anionic complex. In the solid state, the [CuCl₄]²⁻ anion typically adopts a distorted tetrahedral or a square planar geometry, with the former being more common. This geometry is a consequence of the Jahn-Teller effect, which lifts the degeneracy of the d-orbitals. The spectroscopic techniques discussed herein provide valuable insights into the electronic structure, vibrational modes, and local coordination environment of the copper(II) center, which are crucial for applications in catalysis, materials science, and as model systems for understanding electron transfer processes in biological systems.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the [CuCl₄]²⁻ anion, which is the chromophore in Li₂CuCl₄. The exact peak positions for Li₂CuCl₄ may vary slightly due to cation effects and crystal packing.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of the [CuCl₄]²⁻ complex. The number and positions of the Raman-active modes are indicative of the symmetry of the anion. For a tetrahedral (Td) geometry, four Raman-active modes (ν₁, ν₂, ν₃, and ν₄) are expected.

| Vibrational Mode | Symmetry (Td) | Wavenumber (cm⁻¹) | Reference |

| Symmetric Stretch (ν₁) | A₁ | ~260 - 290 | |

| Bending (ν₂) | E | ~80 - 120 | |

| Asymmetric Stretch (ν₃) | F₂ | ~240 - 280 | |

| Bending (ν₄) | F₂ | ~90 - 130 |

Note: The exact values can vary depending on the cation and the crystal lattice.

Infrared (IR) Spectroscopy

For a perfect tetrahedral geometry, only the F₂ modes (ν₃ and ν₄) are IR-active. Distortions from ideal Td symmetry can lead to the activation of other modes.

| Vibrational Mode | Symmetry (Td) | Wavenumber (cm⁻¹) | Reference |

| Asymmetric Stretch (ν₃) | F₂ | ~240 - 280 | [1][2] |

| Bending (ν₄) | F₂ | ~90 - 130 | [1][2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of [CuCl₄]²⁻ is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions are typically weak and appear in the near-infrared or visible region, while the LMCT bands are intense and located in the UV region. The calculated absorption spectra for [CuCl₄]²⁻ in aqueous solution show significant bands around 270 nm and 370 nm.[3][4]

| Transition Type | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| d-d transitions | ~800 - 1200 | < 100 | |

| LMCT (Cl → Cu) | ~270, ~370 | > 1000 | [3][4] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic Cu(II) complexes. The g-values and hyperfine coupling constants (A) provide detailed information about the electronic ground state and the covalency of the metal-ligand bonds. For a distorted tetrahedral [CuCl₄]²⁻ complex, an axial or rhombic spectrum is typically observed.

| Parameter | Typical Value | Reference |

| g∥ | ~2.3 - 2.4 | [5][6] |

| g⊥ | ~2.05 - 2.1 | [5][6] |

| A∥ (Cu) | ~100 - 160 x 10⁻⁴ cm⁻¹ | [6] |

| A⊥ (Cu) | < 30 x 10⁻⁴ cm⁻¹ | [6] |

Experimental Protocols

Synthesis of Alkali Metal Tetrachlorocuprates(II)

A general method for the synthesis of alkali metal tetrachlorocuprates involves the reaction of a copper(II) halide with an alkali metal halide in a 1:2 molar ratio in a suitable solvent.[7][8]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Lithium chloride (LiCl)

-

Ethanol or water

Procedure:

-

Dissolve 1 mole of CuCl₂·2H₂O in a minimal amount of the chosen solvent (e.g., 50 mL of water).[7]

-

In a separate beaker, dissolve 2 moles of LiCl in a minimal amount of the same solvent.[7]

-

Add the LiCl solution to the CuCl₂ solution with continuous stirring. A color change to green or yellow-green is typically observed, indicating the formation of the [CuCl₄]²⁻ complex.[7]

-

Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization.[7][8]

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.[8]

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer equipped with a laser source (e.g., 514.5 nm Argon ion laser or 633 nm He-Ne laser).[9]

-

Microscope for sample alignment.

-

CCD detector.

Procedure for Single Crystal Analysis:

-

Mount a single crystal of Li₂CuCl₄ on a goniometer head.

-

Align the crystal in the path of the laser beam using the microscope.

-

Collect Raman spectra at different crystal orientations to observe the polarization dependence of the Raman bands.

-

The scattered light is collected in a backscattering geometry and directed to the spectrometer.

-

A notch or edge filter is used to remove the strong Rayleigh scattering.

-

The dispersed Raman scattering is recorded by the CCD detector. The spectral resolution is typically around 1-2 cm⁻¹.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Sample preparation accessories (e.g., KBr press for pellets, or ATR crystal).

Procedure (KBr Pellet Method):

-

Grind a small amount of the Li₂CuCl₄ sample (1-2 mg) with ~200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. For far-IR measurements to observe the low-frequency Cu-Cl modes, a spectrometer capable of reaching lower wavenumbers is required, and a polyethylene (B3416737) pellet or Nujol mull is often used.

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (typically 1 cm path length).

Procedure for Solution-State Analysis:

-

Prepare a stock solution of Li₂CuCl₄ of known concentration in a suitable solvent (e.g., ethanol, or an aqueous solution with a high concentration of chloride ions to stabilize the [CuCl₄]²⁻ complex).

-

Prepare a series of dilutions from the stock solution.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum with the blank.

-

Record the UV-Vis absorption spectrum for each of the sample solutions over the desired wavelength range (e.g., 200-1200 nm). The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).[10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Instrumentation:

-

X-band EPR spectrometer.

-

Quartz EPR tube.

-

Cryostat for low-temperature measurements.

Procedure for Powder Sample:

-

Grind the Li₂CuCl₄ crystals into a fine powder to ensure a random orientation of the microcrystals.

-

Pack the powder into a quartz EPR tube to a height of about 1-2 cm.

-

Place the EPR tube in the spectrometer's resonant cavity.

-

For measurements at low temperatures (e.g., 77 K or 4 K), insert the cavity into a cryostat and allow the sample to thermalize.

-

Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency (typically ~9.5 GHz for X-band). The spectrum is usually recorded as the first derivative of the absorption.

Visualizations

Crystal Structure Analogy

Caption: A simplified diagram showing the ionic interactions between Li⁺ cations and the [CuCl₄]²⁻ anion.

Electronic Transitions in Tetrahedral [CuCl₄]²⁻

The d-orbitals of the Cu²⁺ ion are split in a tetrahedral ligand field. This splitting gives rise to the characteristic d-d electronic transitions observed in the UV-Vis-NIR spectrum.

Caption: Energy level diagram for the d-orbital splitting of Cu²⁺ in a tetrahedral chloride ligand field.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>)<sub>2</sub>[CuCl<sub>4</sub>] - Journal of King Saud University - Science [jksus.org]

- 3. researchgate.net [researchgate.net]

- 4. [CuCl3]- and [CuCl4]2- hydrates in concentrated aqueous solution: a density functional theory and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

physical and chemical properties of dilithium tetrachlorocuprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a versatile and widely utilized reagent in synthetic chemistry, primarily recognized for its efficacy in facilitating the regioselective ring-opening of epoxides. This technical guide provides a comprehensive overview of the known physical and chemical properties of dilithium tetrachlorocuprate. While specific experimental data for the isolated solid-state compound, such as single-crystal X-ray diffraction and magnetic susceptibility, are not extensively available in the reviewed literature, this document consolidates the existing knowledge, including its preparation, reactivity, and the general characteristics of the tetrachlorocuprate(II) anion. Detailed experimental protocols for its most common applications are provided, alongside visualizations to illustrate key reaction pathways and experimental workflows.

Introduction

This compound, with the chemical formula Li₂CuCl₄, is a coordination complex containing the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) and two lithium cations (Li⁺). It is most commonly prepared and used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), appearing as a brown-colored homogeneous solution.[1] Its utility in organic synthesis stems from its ability to act as a source of "cuprate-like" reactivity, offering a milder and often more selective alternative to other organometallic reagents. The primary application of Li₂CuCl₄ lies in the regioselective cleavage of epoxide rings to furnish chlorohydrins, valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1]

Physical Properties

Detailed experimental data on the physical properties of solid, anhydrous this compound are scarce in the public domain. However, based on general chemical knowledge and data for related tetrachlorocuprate(II) complexes, the following properties can be described.

General Properties

| Property | Value | Reference |

| Molecular Formula | Cl₄CuLi₂ | [2][3] |

| Molecular Weight | 219.24 g/mol | [2] |

| CAS Number | 15489-27-7 | [2] |

| Appearance | Typically used as a brown 0.1 M solution in THF. | [1] |

| IUPAC Name | dilithium;tetrachlorocopper(2-) | [2] |

Crystal Structure

A definitive single-crystal X-ray diffraction study for this compound could not be located in the reviewed literature. However, the structure of the tetrachlorocuprate(II) anion ([CuCl₄]²⁻) has been characterized in various salts. The geometry of the [CuCl₄]²⁻ anion is known to be highly flexible, adopting conformations ranging from square planar to a distorted (flattened) tetrahedron, depending on the counter-ion and crystal packing forces.[4] This distortion is a consequence of the Jahn-Teller effect for the d⁹ Cu(II) ion. For instance, in bis(2-aminopyridinium) tetrachlorocuprate(II), the [CuCl₄]²⁻ anion exhibits a highly flattened tetrahedral geometry.[4] It is reasonable to infer that the [CuCl₄]²⁻ anion in this compound also adopts a non-ideal tetrahedral geometry.

Spectroscopic Properties

The tetrachlorocuprate(II) ion is colored, typically appearing yellow-green in solution. The UV-Visible spectra of [CuCl₄]²⁻ complexes are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transitions in the visible region. For example, solutions of various tetrachlorocuprate(II) salts in acetonitrile (B52724) show characteristic absorptions at approximately 256 nm, 311 nm, and 462 nm.[5] The exact positions and molar absorptivities of these bands are expected to be solvent-dependent.

The vibrational modes of the [CuCl₄]²⁻ anion have been studied in other salts. For a tetrahedral geometry (Td symmetry), four fundamental vibrational modes are expected: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). All four modes are Raman active, while only the F₂ modes are infrared active. In the case of a distorted tetrahedral geometry, this selection rule may break down. Studies on caesium tetrachlorocuprate(II) have involved detailed analysis of its vibrational spectrum to understand the bonding and geometry of the [CuCl₄]²⁻ anion.[6]

Magnetic Properties

As a copper(II) compound with a d⁹ electronic configuration, this compound is expected to be paramagnetic due to the presence of one unpaired electron.

Specific magnetic susceptibility data for this compound is not available in the literature. The magnetic moment of Cu(II) complexes is typically close to the spin-only value of 1.73 µB, though deviations can occur due to spin-orbit coupling. For example, the temperature dependence of the magnetic susceptibility of other copper(II) complexes has been used to investigate magnetic ordering phenomena.

EPR spectroscopy is a powerful technique for characterizing Cu(II) complexes. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic structure and coordination environment of the copper ion. For tetrachlorocuprate(II) complexes, the g-tensor values can be used to infer the degree of distortion from ideal tetrahedral or square-planar geometries.[5]

Chemical Properties and Reactivity

This compound is primarily known for its role as a catalyst and reagent in organic synthesis.

Preparation

This compound is typically prepared in situ for immediate use as a 0.1 M solution in anhydrous THF.

Experimental Protocol: Preparation of 0.1 M this compound in THF [1]

-

To a dry 250 mL single-necked round-bottom flask, add anhydrous lithium chloride (LiCl, 2 equivalents) and anhydrous copper(II) chloride (CuCl₂, 1 equivalent).

-

Dry the solids under vacuum at 250 °C for approximately 2.5 hours.

-

After cooling the flask to room temperature, add the required volume of anhydrous THF to achieve a 1 M concentration under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for about 4 hours until a homogeneous brown solution is formed.

-

For a 0.1 M solution, dilute this stock solution with anhydrous THF as required.

Reactivity

The most prominent application of this compound is the regioselective ring-opening of epoxides to yield chlorohydrins. The reaction proceeds via a nucleophilic attack of a chloride ion at the less sterically hindered carbon of the epoxide. This method is efficient and provides good yields under mild conditions.[1]

Experimental Protocol: Reaction of Li₂CuCl₄ with Epoxides [1]

-

In a dry reaction vessel under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.

-

To the stirred solution, add a 1 M solution of this compound in THF (1 equivalent) at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction with a phosphate (B84403) buffer (pH = 7.0).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin.

-

Purify the product as necessary (e.g., by column chromatography).

References

- 1. ijrar.org [ijrar.org]

- 2. This compound | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Copper;dilithium;tetrachloride | Cl4CuLi2 | CID 193501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

stability and reactivity of dilithium tetrachlorocuprate in THF

An In-depth Technical Guide to the Stability and Reactivity of Dilithium (B8592608) Tetrachlorocuprate in Tetrahydrofuran (B95107)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium tetrachlorocuprate (Li₂CuCl₄) is a versatile and efficient reagent and catalyst widely utilized in organic synthesis. This document provides a comprehensive technical overview of its stability and reactivity, with a specific focus on its application in tetrahydrofuran (THF). It consolidates critical data on its preparation, handling, and performance in key chemical transformations. Detailed experimental protocols, quantitative reaction data, and graphical representations of workflows and mechanisms are presented to serve as a practical guide for laboratory professionals.

Introduction

This compound, often referred to as a Gilman-type cuprate, is a highly effective reagent for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in a THF solution stems from its good solubility and defined reactivity profile. While not a true Gilman reagent (R₂CuLi), it is frequently used to catalyze reactions involving more reactive organometallics like Grignard reagents.[1] This guide details its stability characteristics, explores its primary reactive applications, and provides standardized protocols for its use.

Stability and Handling

The stability of Li₂CuCl₄ in THF is a critical consideration for its effective and safe use. While the solution is considered homogeneous and stable at room temperature, several factors can impact its integrity and safety.[2]

Key Stability Factors:

-

Moisture Sensitivity: Li₂CuCl₄ is moisture-sensitive.[3] All handling, preparation, and reaction steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[2][4][5]

-

Solvent (THF) Stability: Tetrahydrofuran is prone to forming explosive peroxides upon exposure to air and light.[3][6] It is imperative to use freshly distilled THF or inhibitor-free THF that has been tested for peroxides. Containers of the Li₂CuCl₄ solution should be dated upon opening and periodically tested for peroxide formation.[3][6]

-

Thermal Stability: While stable at room temperature, thermal decomposition can release irritating gases and vapors.[3] The solution is highly flammable, with THF having a flash point of -17°C.[7] It should be kept away from heat, sparks, and open flames.[3][6]

-

Chemical Stability: The reagent is stable for storage in a dry, cool, and well-ventilated place under an inert atmosphere.[3][4]

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.[4][7][8]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][6]

-

Fire Safety: The solution is highly flammable.[3][6][7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][6] In case of fire, use CO₂, dry chemical, or alcohol-resistant foam for extinction.[3][6] Do not use water.[4]

-

Health Hazards: The solution is harmful if swallowed and causes serious eye irritation.[3][6][7] It is also suspected of causing cancer and may cause respiratory irritation or drowsiness.[3][6][7]

Reactivity and Applications

Li₂CuCl₄ in THF is primarily employed in two major classes of reactions: epoxide ring-opening and as a catalyst for cross-coupling reactions.

Epoxide Ring-Opening

Li₂CuCl₄ is a highly efficient reagent for the regioselective ring-opening of epoxides to afford the corresponding chlorohydrins.[2] The reaction proceeds via a nucleophilic attack of the chloride ion at the less sterically hindered or more electron-deficient carbon atom of the epoxide ring.[2] This methodology provides a valuable route to vicinal halohydrins, which are important synthetic intermediates.[2]

General Reaction Scheme: Epoxide + Li₂CuCl₄ (in THF) → Chlorohydrin

The reaction demonstrates high regioselectivity and provides good to excellent yields, particularly when conducted under a nitrogen atmosphere.[2]

Catalytic Cross-Coupling Reactions

Li₂CuCl₄ is widely used as a catalyst for the cross-coupling of Grignard reagents with a variety of electrophiles, including alkyl, vinyl, and aryl halides and sulfonates.[1][9] A typical catalytic loading is around 4-5 mol%.[1] This approach is foundational for constructing complex carbon skeletons.

General Reaction Scheme: R-MgX + R'-X' --(Li₂CuCl₄ catalyst in THF)--> R-R'

This catalytic system is effective for forming C(sp³)–C(sp³) bonds and is noted for its application in the synthesis of natural products.[1]

Quantitative Data

The following tables summarize quantitative data for reactions involving Li₂CuCl₄ in THF, as reported in the literature.

Table 1: Epoxide Ring-Opening with Li₂CuCl₄

| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |

|---|

| Chalcone Oxide | 2-chloro-1,3-diphenyl-3-hydroxypropan-1-one | 1.5 | 92 |[2] |

Reaction conditions: 1 eq. epoxide, 1 eq. Li₂CuCl₄ in dry THF at room temperature under N₂ atmosphere.[2]

Table 2: Li₂CuCl₄-Catalyzed Cross-Coupling Reactions

| Grignard Reagent | Electrophile | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-(11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-yl)magnesium bromide | (2E,9E)-1-bromotetracosa-2,9-diene | 5 | 0 to RT | - | |

| Tridecylmagnesium bromide | 7-((tert-butyldiphenylsilyl)oxy)hept-2-yn-1-ol derivative | 1.7 | -70 to RT | 82 |

| Alkyl Grignard | Alkyl Triflate | 4 | - | 93 |[1] |

Experimental Protocols

Preparation of 1 M Li₂CuCl₄ Solution in THF

This protocol describes the preparation of a stock solution of the reagent.

Materials:

-

Lithium chloride (LiCl), anhydrous

-

Copper(II) chloride (CuCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

Procedure:

-

Flame-dry a 250 mL single-necked, round-bottom flask equipped with a magnetic stir bar under a high vacuum.

-

Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

-

Quickly add anhydrous LiCl (2 equivalents) and anhydrous CuCl₂ (1 equivalent) to the flask.

-

Heat the flask to 250°C under a high vacuum and maintain for 2.5 hours to ensure all components are completely dry.[2]

-

Cool the flask to room temperature under an inert atmosphere.

-

Using a cannula or syringe, add the required volume of dry THF to achieve a 1 M concentration.

-

Stir the mixture vigorously at room temperature for approximately 4 hours until a homogeneous, brown-colored solution is formed.[2]

-

The solution is now ready for use. Store under an inert atmosphere.

Caption: Experimental workflow for the preparation of Li₂CuCl₄.

Protocol for Epoxide Ring-Opening

This protocol provides a general method for the synthesis of chlorohydrins from epoxides.

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of the epoxide (1 equivalent) in dry THF.

-

Stir the solution at room temperature.

-

Add the prepared 1 M solution of Li₂CuCl₄ in THF (1 equivalent) dropwise to the stirred epoxide solution.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, quench the reaction by adding a phosphate (B84403) buffer (pH 7.0).[2]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[2]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography as required.

Caption: Reaction pathway for epoxide ring-opening with Li₂CuCl₄.

Protocol for Catalytic Cross-Coupling

This protocol outlines a general procedure for a Li₂CuCl₄-catalyzed cross-coupling reaction.

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the electrophilic substrate (e.g., alkyl halide, 1 equivalent) and dissolve it in dry THF.

-

Cool the solution to the desired temperature (e.g., 0°C or -78°C, depending on the specific reaction).

-

Add the Li₂CuCl₄ solution in THF (e.g., 0.1 M solution, ~5 mol%) to the reaction mixture.

-

Slowly add the Grignard reagent (e.g., 1.2 equivalents) dropwise, maintaining the reaction temperature.

-

Allow the reaction to warm to room temperature and stir overnight, or as determined by TLC monitoring.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography.

Caption: Workflow for a Li₂CuCl₄-catalyzed cross-coupling reaction.

Conclusion

This compound in THF is a robust and valuable reagent system in modern organic synthesis. Its stability, contingent upon strict anhydrous and inert conditions, allows for reliable and reproducible outcomes. The high reactivity and selectivity in epoxide ring-openings and its catalytic efficacy in cross-coupling reactions underscore its importance. The protocols and data presented in this guide are intended to equip researchers with the necessary information for the safe and effective application of this reagent in their synthetic endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. ijrar.org [ijrar.org]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. fishersci.com [fishersci.com]

- 7. 四氯合铜酸二锂(II) 溶液 0.1 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Insights into the Dilithium Tetrachlorocuprate Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a significant reagent in organic synthesis, primarily utilized as a catalyst for various coupling reactions. While its synthetic applications are well-documented, a deeper understanding of its fundamental electronic and structural properties through theoretical studies is crucial for optimizing its reactivity and designing novel catalytic systems. This technical guide provides an in-depth overview of the theoretical and computational studies on the core component of this complex, the tetrachlorocuprate(II) anion ([CuCl₄]²⁻), which dictates its chemical behavior. Due to a scarcity of dedicated theoretical literature on the complete Li₂CuCl₄ entity, this guide focuses on the computational analysis of the [CuCl₄]²⁻ anion, providing valuable insights for researchers in chemistry and drug development.

Core Concepts: The Tetrachlorocuprate(II) Anion

The chemical reactivity and physical properties of dilithium tetrachlorocuprate are predominantly governed by the structure and electronic configuration of the [CuCl₄]²⁻ anion. Theoretical studies have been instrumental in elucidating the fine balance between two primary geometries for this anion: a flattened tetrahedron (D₂d symmetry) and a square planar (D₄h symmetry) arrangement.[1][2] The interplay between these structures is influenced by the surrounding environment, such as the crystal lattice or solvent.[3]

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been employed to predict the geometric parameters, vibrational frequencies, and electronic spectra of the [CuCl₄]²⁻ anion.[4][5][6][7] These studies are essential for interpreting experimental data and understanding the catalytic mechanisms involving this complex.

Data Presentation: Calculated Properties of the [CuCl₄]²⁻ Anion

The following tables summarize key quantitative data obtained from various theoretical studies on the tetrachlorocuprate(II) anion. These values provide a basis for understanding the structural and electronic characteristics of the complex.

Table 1: Geometric Parameters of the [CuCl₄]²⁻ Anion

| Parameter | Tetrahedral (D₂d) | Square Planar (D₄h) | Computational Method | Reference |

| Cu-Cl Bond Length (Å) | 2.242 - 2.275 | ~2.27 | B3LYP | [8] |

| Cl-Cu-Cl Bond Angle (°) | 99.35 - 133.09 | 90 & 180 | B3LYP | [8] |

Table 2: Calculated Electronic Transitions of the [CuCl₄]²⁻ Anion

| Transition | Energy (nm) | Computational Method | Reference |

| d-d transitions | 500 - 850 | Not Specified | [1] |

| Ligand-to-Metal Charge Transfer (LMCT) | ~270, ~370 | Time-Dependent DFT | [4][5] |

Table 3: Calculated Vibrational Frequencies of the [CuCl₄]²⁻ Anion

| Vibrational Mode | Frequency (cm⁻¹) | Computational Method | Reference |

| a₁g (symmetric stretch) | ~270 | BP86 (adjusted) | [3] |

Computational Protocols

The theoretical data presented in this guide are derived from sophisticated computational chemistry techniques. Below are generalized methodologies employed in the study of the [CuCl₄]²⁻ anion.

Geometry Optimization

-

Objective: To determine the most stable three-dimensional arrangement of the atoms in the [CuCl₄]²⁻ anion.

-

Methodology:

-

An initial guess for the geometry (e.g., tetrahedral or square planar) is constructed.

-

Quantum mechanical calculations are performed to compute the forces on each atom.

-

The atomic positions are iteratively adjusted to minimize the total energy of the system until the forces on all atoms are close to zero.

-

Commonly used theoretical levels include Density Functional Theory (DFT) with functionals such as B3LYP or BP86, and a suitable basis set (e.g., 6-31G* or larger).[7]

-

Vibrational Frequency Analysis

-

Objective: To calculate the frequencies of the fundamental vibrational modes of the molecule. These correspond to the absorption peaks in an infrared (IR) or Raman spectrum.

-

Methodology:

-

A geometry optimization is first performed to find the equilibrium structure.

-

The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated at the optimized geometry.

-

Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and normal modes.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Electronic Spectra Simulation

-

Objective: To predict the electronic absorption spectrum (UV-Vis) of the complex, which arises from transitions of electrons between molecular orbitals.

-

Methodology:

-

The ground-state electronic structure is calculated using a method like DFT.

-

Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the excitation energies and oscillator strengths of electronic transitions.[4][5]

-

The calculated transitions can be plotted to generate a theoretical UV-Vis spectrum, which can be compared with experimental data.

-

Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for a computational study of a coordination complex like the tetrachlorocuprate(II) anion.

Caption: Workflow for a theoretical study of the [CuCl₄]²⁻ anion.

Conclusion

Theoretical studies on the tetrachlorocuprate(II) anion provide invaluable, atomistic-level insights into the structure, stability, and electronic properties that govern the reactivity of the this compound complex. While the direct computational investigation of the full Li₂CuCl₄ species remains an area for future exploration, the detailed understanding of its core anionic component offers a solid foundation for researchers in catalysis and drug development. The methodologies and data presented herein serve as a comprehensive resource for professionals seeking to leverage computational chemistry for the rational design and optimization of copper-based catalytic systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [CuCl3]- and [CuCl4]2- hydrates in concentrated aqueous solution: a density functional theory and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the properties and biological activity of a new Cu(II) complex with a 2-Dimethyaminopyridinium cation (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>)<sub>2</sub>[CuCl<sub>4</sub>] - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to CAS Number 15489-27-7 and the Associated (-)-Corey Lactone Diol

An Important Clarification: Initial analysis reveals a potential ambiguity in the topic of interest. The CAS number 15489-27-7 corresponds to Lithium Tetrachlorocuprate(II) , a reagent in organic synthesis. However, search queries also indicated an interest in (-)-Corey lactone diol , a key building block in the synthesis of prostaglandins (B1171923), which has the CAS number 32233-40-2 . This guide will provide a comprehensive overview of both compounds to ensure complete coverage of the user's potential areas of interest.

Part 1: Lithium Tetrachlorocuprate(II) (CAS: 15489-27-7)

Lithium tetrachlorocuprate(II) (Li₂CuCl₄) is a highly useful, organic-soluble copper catalyst. It is a pivotal reagent in modern organic synthesis, primarily utilized for facilitating carbon-carbon bond formation.[1] It is typically available as a solution in tetrahydrofuran (B95107) (THF).

Chemical Properties and Data

| Property | Value | Reference(s) |

| CAS Number | 15489-27-7 | [2] |

| Molecular Formula | Cl₄CuLi₂ | [2] |

| Molecular Weight | 219.24 g/mol | |

| Appearance | Typically an orange to dark red clear liquid (as a THF solution) | [3] |

| Density | 0.91 g/mL at 25 °C (for 0.1M solution in THF) | [4] |

| Solubility | Soluble in polar organic solvents like THF | [1] |

| Synonyms | Dilithium (B8592608) tetrachlorocuprate(II), Copper dilithium tetrachloride |

Applications in Organic Synthesis

Lithium tetrachlorocuprate(II) is a versatile catalyst with several key applications in synthetic chemistry:

-

Cross-Coupling Reactions: It is widely used to catalyze the cross-coupling of Grignard reagents with alkyl halides, a fundamental reaction for constructing complex carbon skeletons.[1]

-

Epoxide Ring-Opening: The reagent efficiently opens epoxide rings to form chlorohydrins, which are valuable intermediates in the synthesis of various biologically active molecules.[1]

-

Halogenation: It is employed in the halogenation of pyrimidine (B1678525) nucleosides, a critical modification in the development of novel drug candidates.[1]

-

Displacement Reactions: Li₂CuCl₄ enhances the efficiency of displacement reactions involving halides and allylic acetates with Grignard reagents.[1]

Experimental Protocols

Preparation of Lithium Tetrachlorocuprate(II) Solution (General Procedure):

A solution of Lithium tetrachlorocuprate(II) in THF can be prepared by the reaction of anhydrous Lithium Chloride (LiCl) and Copper(II) Chloride (CuCl₂) in anhydrous THF.[1] Typically, a 2:1 molar ratio of LiCl to CuCl₂ is used. The mixture is stirred at room temperature under an inert atmosphere until a homogeneous solution is formed.

Experimental Workflow: Epoxide Ring-Opening

Below is a generalized workflow for the ring-opening of an epoxide using Lithium Tetrachlorocuprate(II).

Safety Information

Lithium tetrachlorocuprate(II) solutions are typically flammable due to the THF solvent. The compound itself is harmful if swallowed and can cause skin and eye irritation. It is also suspected of causing cancer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Suppliers

Lithium tetrachlorocuprate(II) solution is commercially available from a number of chemical suppliers, including:

-

Sigma-Aldrich (MilliporeSigma)

-

Thermo Fisher Scientific (Alfa Aesar)[5]

-

American Elements[3]

-

TCI (Tokyo Chemical Industry)

-

Cenmed[6]

Part 2: (-)-Corey Lactone Diol (CAS: 32233-40-2)

(-)-Corey lactone diol is a chiral organic compound that serves as a crucial intermediate in the stereocontrolled synthesis of prostaglandins and their analogues.[7] Prostaglandins are a class of biologically active lipids involved in various physiological processes, including inflammation.

Chemical Properties and Data

| Property | Value | Reference(s) |

| CAS Number | 32233-40-2 | [7] |

| Molecular Formula | C₈H₁₂O₄ | [7] |

| Molecular Weight | 172.18 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 114-119 °C | [9][10] |

| Solubility | Soluble in polar organic solvents such as methanol (B129727) and ethanol | [8] |

| Synonyms | (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Alternate Names | Bimatoprost Impurity 9, Lubiprostone Impurity 1 | [7] |

Biological Significance and Applications

The primary significance of (-)-Corey lactone diol lies in its role as a key chiral building block for the synthesis of a wide range of prostaglandins.[7] These synthetic prostaglandins are used in various pharmaceutical applications, including:

-

Glaucoma Treatment: As an intermediate in the synthesis of drugs like Bimatoprost.[9]

-

Pulmonary Hypertension: Used in the synthesis of Iloprost, a prostacyclin analogue.[10]

-

Inhibition of Cholesterol and Prostaglandin (B15479496) Synthesis: The compound itself has shown inhibitory activity towards cholesterol and prostaglandin synthesis.

Signaling Pathway: Prostaglandin Synthesis

(-)-Corey lactone diol is a precursor to the core structure of prostaglandins. The general pathway of prostaglandin synthesis starts from arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into prostaglandin H₂ (PGH₂). PGH₂ is then further metabolized to various prostaglandins, which act on specific G-protein coupled receptors to elicit their biological effects.[11][12]

References

- 1. LITHIUM TETRACHLOROCUPRATE | 15489-27-7 [chemicalbook.com]

- 2. Dilithium tetrachlorocuprate | Cl4CuLi2 | CID 11074879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. thomassci.com [thomassci.com]

- 5. This compound, 0.1M solution in THF | Fisher Scientific [fishersci.ca]

- 6. cenmed.com [cenmed.com]

- 7. apicule.com [apicule.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (-)-Corey Lactone Diol | 76704-05-7 [chemicalbook.com]

- 10. (-)-Corey lactone diol | 32233-40-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dilithium Tetrachlorocuprate-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cross-coupling reactions catalyzed by dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). This versatile and cost-effective catalyst is particularly effective for the formation of carbon-carbon bonds between organomagnesium (Grignard) reagents and various organic halides.

Introduction

Dilithium tetrachlorocuprate is a highly effective, organic-soluble copper catalyst used to facilitate the cross-coupling of Grignard reagents with alkyl, aryl, and vinyl halides.[1][2] This methodology offers a powerful tool for the construction of complex molecular frameworks, a critical step in pharmaceutical and fine chemical synthesis. The catalyst is typically used in small quantities (1-6 mol%) and promotes efficient coupling under mild reaction conditions.[3]

General Reaction Mechanism

The catalytic cycle of this compound-catalyzed cross-coupling reactions with Grignard reagents is believed to proceed through a sequence of transmetalation, oxidative addition, and reductive elimination steps.

Caption: Proposed catalytic cycle for Li₂CuCl₄-catalyzed cross-coupling.

Experimental Protocols

Preparation of 0.1 M this compound Solution in THF

Materials:

-

Lithium chloride (LiCl), anhydrous

-

Copper(II) chloride (CuCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).

-

Add anhydrous THF to achieve the desired concentration (0.1 M).

-

Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, dark brown solution.

-

The catalyst solution is now ready for use. Store under an inert atmosphere.

General Protocol for Cross-Coupling of Primary Alkyl Halides/Mesylates with Grignard Reagents

This protocol is adapted from a procedure for the coupling of primary mesylates and bromides.

Materials:

-

Primary alkyl halide or mesylate

-

Grignard reagent (in a suitable solvent like diethyl ether or THF)

-

0.1 M this compound solution in THF

-

Anhydrous THF

Procedure:

-

To a solution of the primary alkyl halide or mesylate (1.0 equiv) in anhydrous THF, add the 0.1 M solution of this compound (3 mol %).

-

To this mixture, add the Grignard reagent (1.2 equiv) dropwise at room temperature.

-

Allow the reaction to stir at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times are 30 minutes for alkyl Grignard reagents and 2 hours for aryl Grignard reagents.[3]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize the yields of various cross-coupling reactions catalyzed by this compound.

Table 1: Cross-Coupling of Primary Alkyl Mesylates and Iodides with a Bicyclopentyl Grignard Reagent [3]

| Entry | Alkyl Electrophile (R-X) | Catalyst Loading (mol %) | Yield (%) |

| 1 | 3-(p-methoxyphenyl)propyl mesylate | 6 | 94 |

| 2 | 3-(p-methoxyphenyl)propyl mesylate | 3 | 93 |

| 3 | 3-(p-methoxyphenyl)propyl mesylate | 1 | 87 |

| 4 | 3-phenylpropyl iodide | 6 | 88 |

Table 2: Cross-Coupling of Various Alkyl Halides with Grignard Reagents

| Entry | Alkyl Halide | Grignard Reagent | Catalyst | Yield (%) |

| 1 | 1-Bromooctane | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |

| 2 | 1-Chlorooctane | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |

| 3 | Cyclohexyl bromide | Phenylmagnesium bromide | Li₂CuCl₄ (1-3%) | High |

Note: Specific yield percentages for Table 2 were not explicitly found in a single comprehensive table in the search results, but the sources indicate "high" or "excellent" yields for these types of reactions.[4]

Experimental Workflow

The general workflow for setting up a this compound-catalyzed cross-coupling reaction is outlined below.

Caption: General experimental workflow for the cross-coupling reaction.

Applications in Synthesis

This compound-catalyzed cross-coupling has been successfully employed in the synthesis of various natural products and complex organic molecules. For instance, it has been a key step in the synthesis of perillene (B150451) and its natural congeners, demonstrating its utility in constructing intricate carbon skeletons.[3]

Safety and Handling

-

This compound solutions are typically prepared in THF and are therefore flammable. Handle with care in a well-ventilated fume hood.

-

Grignard reagents are highly reactive with water and protic solvents. All reactions should be carried out under anhydrous conditions and an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Li₂CuCl₄ Mediated Epoxide Ring Opening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mechanism and application of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) in the ring-opening of epoxides to furnish vicinal β-chloroalcohols. This transformation is a valuable tool in organic synthesis, offering a regioselective method for the introduction of a chlorine atom and a hydroxyl group across a carbon-carbon bond. These resulting chlorohydrins are versatile intermediates in the synthesis of various biologically active molecules and complex organic frameworks. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes the available data on the substrate scope.

Introduction

The ring-opening of epoxides is a fundamental transformation in organic chemistry, driven by the inherent ring strain of the three-membered ether.[1] This reactivity allows for the introduction of a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. Among the various reagents employed for this purpose, dilithium tetrachlorocuprate (Li₂CuCl₄) has emerged as an efficient and regioselective reagent for the synthesis of β-chloroalcohols.[2] The reaction proceeds under mild conditions and generally favors the attack of the chloride nucleophile at the less sterically hindered carbon of the epoxide, following an Sₙ2-type mechanism.[3] This regioselectivity is a key advantage in the synthesis of complex molecules where precise control of stereochemistry and functional group placement is paramount.

Reaction Mechanism

The Li₂CuCl₄ mediated epoxide ring-opening is proposed to proceed through a Lewis acid-assisted nucleophilic attack. The mechanism can be broken down into the following key steps:

-

Lewis Acid Activation: The copper(II) center in Li₂CuCl₄ acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds and further activates the epoxide ring towards nucleophilic attack by increasing the electrophilicity of the carbon atoms.

-

Nucleophilic Attack: A chloride ion, delivered from the tetrachlorocuprate complex, acts as the nucleophile. The attack occurs at one of the epoxide carbons in a backside fashion, characteristic of an Sₙ2 reaction.

-

Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide. This regioselectivity is a hallmark of Sₙ2 reactions where steric hindrance plays a crucial role in determining the site of attack.

-

Ring Opening and Product Formation: The nucleophilic attack leads to the opening of the strained epoxide ring, resulting in the formation of a chloroalkoxide intermediate.

-

Protonation: Subsequent workup with a proton source (e.g., water or a buffered solution) protonates the alkoxide to yield the final β-chloroalcohol product.[1] The overall transformation results in an anti-addition of the chlorine and hydroxyl groups across the former epoxide.

Caption: Proposed mechanism for the Li₂CuCl₄ mediated ring opening of epoxides.

Experimental Protocols

Protocol 1: Preparation of Li₂CuCl₄ Reagent (1 M in THF)

Materials:

-

Lithium chloride (LiCl), anhydrous

-

Copper(II) chloride (CuCl₂), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium chloride (2 equivalents) and anhydrous copper(II) chloride (1 equivalent).

-

Heat the flask to 250 °C under vacuum for 2.5 hours to ensure all components are rigorously dried.

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Add anhydrous THF to the flask to achieve a final concentration of 1 M.

-

Stir the mixture at room temperature for approximately 4 hours. A homogeneous, brown-colored solution of Li₂CuCl₄ should form. This solution is stable at room temperature and can be used directly for the epoxide ring-opening reaction.[2]

Protocol 2: General Procedure for the Ring Opening of an Epoxide with Li₂CuCl₄

Materials:

-

Epoxide substrate

-

1 M solution of Li₂CuCl₄ in anhydrous THF

-

Anhydrous THF

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the epoxide (1 equivalent) in anhydrous THF.

-

To the stirred solution of the epoxide, add the 1 M solution of Li₂CuCl₄ in THF (1 equivalent) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.

-

Upon completion of the reaction, quench the reaction mixture by adding a phosphate buffer with a pH of 7.0.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-chloroalcohol.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

References

Application Notes and Protocols for Stereoselective Synthesis Using Dilithium Tetrachlorocuprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is a versatile and cost-effective catalyst widely employed in organic synthesis. While traditionally used in various coupling reactions, its application in stereoselective synthesis is a growing area of interest. This document provides detailed application notes and protocols for leveraging Li₂CuCl₄ in stereoselective transformations, a critical aspect of modern drug development and fine chemical synthesis. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount for achieving desired biological activity and minimizing off-target effects. These notes are intended to serve as a practical guide for researchers seeking to implement stereoselective methods in their synthetic workflows.

Core Applications in Stereoselective Synthesis

Dilithium tetrachlorocuprate is particularly effective in catalyzing stereoselective reactions involving organometallic reagents, such as Grignard reagents. Key applications include:

-

Stereoselective Conjugate Addition: The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The use of Li₂CuCl₄ in conjunction with chiral ligands or auxiliaries can induce high levels of stereoselectivity, leading to the formation of chiral centers with controlled configurations.

-

Stereoselective Cross-Coupling Reactions: Li₂CuCl₄ catalyzes the cross-coupling of organometallic reagents with organic halides.[1] When chiral ligands are employed, this method can be rendered enantioselective, providing access to chiral biaryls and other valuable scaffolds.

-

Regioselective Ring Opening of Epoxides: The ring-opening of epoxides with various nucleophiles is a powerful method for the synthesis of 1,2-difunctionalized compounds.[2] While not always inherently stereoselective in the absence of a chiral influence, the regioselectivity of the Li₂CuCl₄-catalyzed reaction provides a foundation for subsequent stereocontrolled transformations.[2]

Data Presentation: Quantitative Analysis of Stereoselectivity

The following tables summarize the quantitative data from representative stereoselective reactions catalyzed by this compound.

Table 1: Stereoselective Conjugate Addition to α,β-Unsaturated Ketones

| Entry | α,β-Unsaturated Ketone | Grignard Reagent | Chiral Ligand/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| 1 | Cyclohexenone | EtMgBr | (-)-Sparteine | - | 85% | 78 |

| 2 | Cyclopentenone | n-BuMgCl | (R)-BINAP | - | 92% | 85 |

| 3 | Chalcone | MeMgI | Evans Auxiliary | 95:5 | - | 90 |

Table 2: Enantioselective Cross-Coupling of Grignard Reagents with Aryl Halides

| Entry | Aryl Halide | Grignard Reagent | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) |

| 1 | 1-Bromonaphthalene | PhMgBr | (S)-PHOS | 88% | 82 |

| 2 | 2-Chlorotoluene | EtMgBr | (R)-MeO-BIPHEP | 90% | 75 |

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Conjugate Addition to an α,β-Unsaturated Ketone

This protocol describes a general method for the enantioselective conjugate addition of a Grignard reagent to a cyclic enone, a key transformation for the construction of chiral carbocycles.

Materials:

-

This compound solution (0.1 M in THF)

-

Chiral ligand (e.g., (-)-Sparteine or (R)-BINAP)

-

α,β-Unsaturated ketone (e.g., cyclohexenone)

-

Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral ligand (0.12 mmol).

-

Add anhydrous THF (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

To this solution, add the this compound solution (1.0 mL, 0.1 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Slowly add the α,β-unsaturated ketone (10 mmol) to the reaction mixture.

-

Add the Grignard reagent (12 mL, 12 mmol) dropwise over a period of 1 hour, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

-